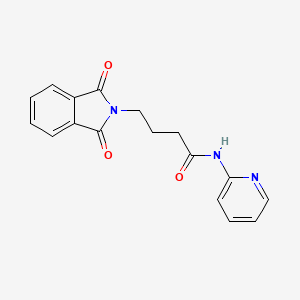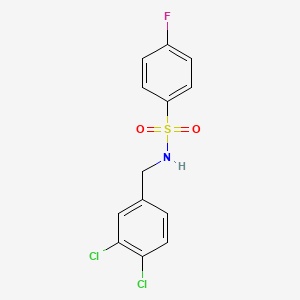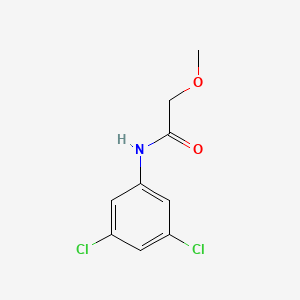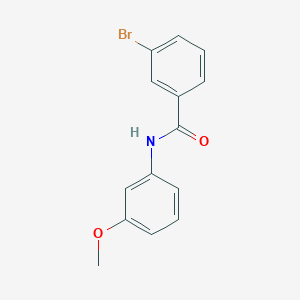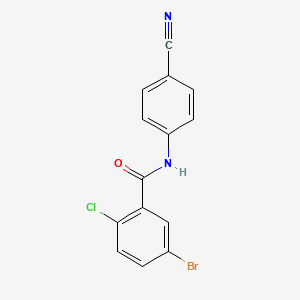
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and material science. This compound is also known as BCB and has a molecular formula of C14H8BrClN2O.
Wirkmechanismus
The mechanism of action of BCB is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. BCB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, BCB can cause cancer cells to undergo apoptosis (cell death).
Biochemical and Physiological Effects:
BCB has been shown to have several biochemical and physiological effects. In vitro studies have shown that BCB inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BCB has also been found to have anti-inflammatory and analgesic effects in animal models. In addition, BCB has been shown to have herbicidal activity by inhibiting the growth of weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BCB in lab experiments is its high purity and stability. BCB is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BCB in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. BCB is also relatively expensive compared to other chemical compounds.
Zukünftige Richtungen
There are several future directions for research on BCB. One area of research is the development of new anticancer drugs based on the structure of BCB. Another area of research is the synthesis of new materials using BCB as a building block. Additionally, research on the herbicidal activity of BCB could lead to the development of new herbicides with improved efficacy and safety. Finally, further studies on the biochemical and physiological effects of BCB could lead to the discovery of new therapeutic applications for this compound.
Synthesemethoden
The synthesis of BCB involves the reaction of 5-bromo-2-chlorobenzoic acid and 4-cyanophenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the product is obtained by filtration and recrystallization. The yield of BCB is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
BCB has potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, BCB has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects. In agriculture, BCB has been used as a herbicide to control the growth of weeds. In material science, BCB has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-3-6-13(16)12(7-10)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHACFAEEKCOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)

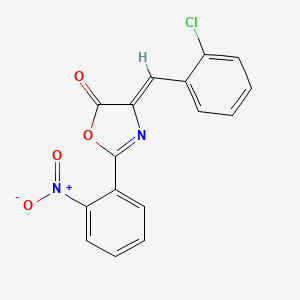
![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)


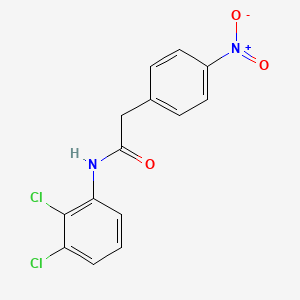
![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)


